

# 5-iodopicolinic acid chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-iodopyridine-2-carboxylic Acid*

Cat. No.: *B126940*

[Get Quote](#)

An In-depth Technical Guide to 5-Iodopicolinic Acid

## Introduction

5-Iodopicolinic acid, also known by its IUPAC name 5-iodo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.<sup>[1][2]</sup> As an organic iodine compound, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.<sup>[3]</sup> Its structural features, combining a pyridine ring with a carboxylic acid and an iodine atom, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and insights into the biological activities of its parent compound, picolinic acid.

## Chemical Structure and Properties

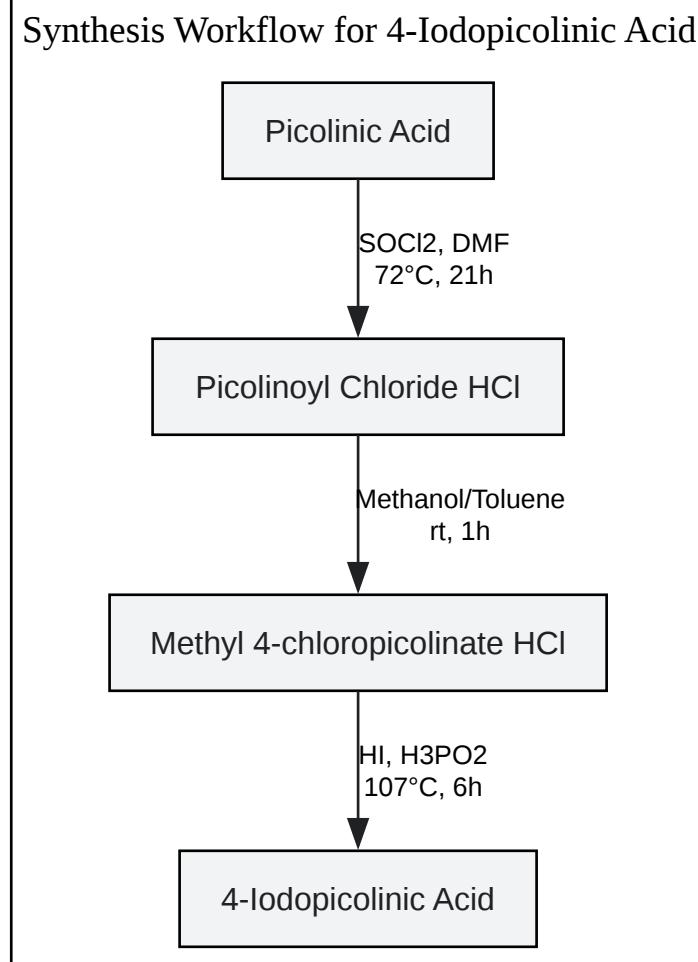
5-Iodopicolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an iodine atom at the 5-position.<sup>[1][2]</sup> The presence of the electron-withdrawing iodine atom and the carboxylic acid group on the pyridine ring influences its chemical reactivity and physical properties.

## Physicochemical Properties

A summary of the key quantitative data for 5-iodopicolinic acid is presented in the table below for easy reference and comparison.

| Property            | Value                                                   | Reference                                                   |
|---------------------|---------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 32046-43-8                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Formula   | C6H4INO2                                                | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Molecular Weight    | 249.01 g/mol                                            | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| IUPAC Name          | 5-iodo-2-pyridinecarboxylic acid                        | <a href="#">[1]</a>                                         |
| Synonyms            | 5-iodopyridine-2-carboxylic acid                        | <a href="#">[2]</a>                                         |
| Physical Form       | Solid                                                   | <a href="#">[1]</a>                                         |
| Purity              | ≥95%                                                    | <a href="#">[1]</a>                                         |
| Storage Temperature | 2-8°C (Refrigerator), Keep in dark place, sealed in dry | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| InChI               | 1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)      | <a href="#">[1]</a>                                         |
| InChIKey            | VHBWDGNMKCLMCLB-UHFFFAOYSA-N                            | <a href="#">[1]</a>                                         |
| SMILES              | OC(=O)c1nccccc1I                                        | <a href="#">[5]</a>                                         |

## Experimental Protocols


Detailed experimental procedures are crucial for the replication and advancement of scientific research. While specific protocols for 5-iodopicolinic acid are not extensively detailed in the provided search results, methodologies for closely related compounds and relevant biological assays can be outlined.

## Illustrative Synthesis of an Iodinated Picolinic Acid

The synthesis of iodinated picolinic acids often involves multiple steps starting from picolinic acid. The following is a representative protocol for the synthesis of the related isomer, 4-iodopicolinic acid, which illustrates the general chemical transformations that could be adapted for the 5-iodo isomer.[\[6\]](#)

## Protocol: Synthesis of 4-Iodopicolinic Acid[6]

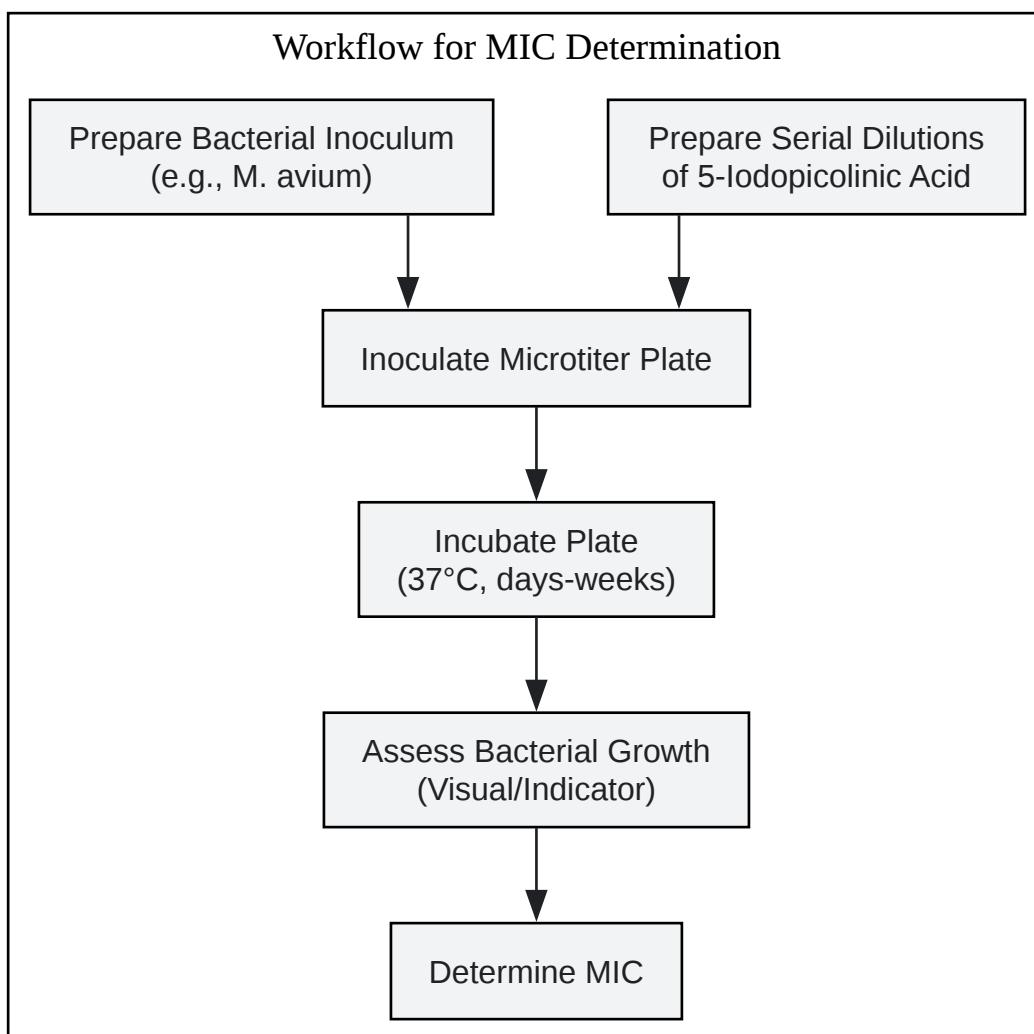
- Step 1: Formation of Picolinoyl Chloride Hydrochloride. Picolinic acid (1.0 eq) is added in portions to a solution of thionyl chloride ( $\text{SOCl}_2$ , ~5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated, for instance at  $72^\circ\text{C}$ , for approximately 21 hours.
- Step 2: Esterification to form Methyl 4-chloropicolinate Hydrochloride. The resulting mixture is treated with methanol in toluene at room temperature.
- Step 3: Halogen Exchange to form 4-Iodopicolinic Acid. The chlorinated intermediate is treated with hydroiodic acid (HI) and hypophosphorous acid ( $\text{H}_3\text{PO}_2$ ) and heated at elevated temperatures (e.g.,  $107^\circ\text{C}$ ) for several hours to yield 4-iodopicolinic acid.
- Purification: The final product is typically purified through filtration and washing, and its structure is confirmed by spectroscopic methods such as NMR.



[Click to download full resolution via product page](#)

A representative workflow for the synthesis of 4-iodopicolinic acid.

## In Vitro Antimicrobial Activity Assay


The parent compound, picolinic acid, has been studied for its antimicrobial properties, particularly against *Mycobacterium avium* complex.<sup>[7]</sup> A general protocol to assess the antimycobacterial activity of a compound like 5-iodopicolinic acid is the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

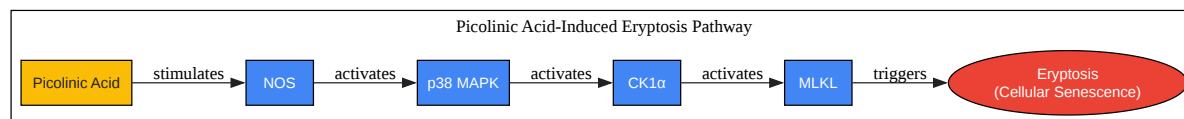
- Preparation of Inoculum: A standardized suspension of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9). The turbidity is adjusted to match a

0.5 McFarland standard.

- Serial Dilution: The test compound (5-iodopicolinic acid) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
- Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C for several days to weeks, depending on the mycobacterial species).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.



[Click to download full resolution via product page](#)

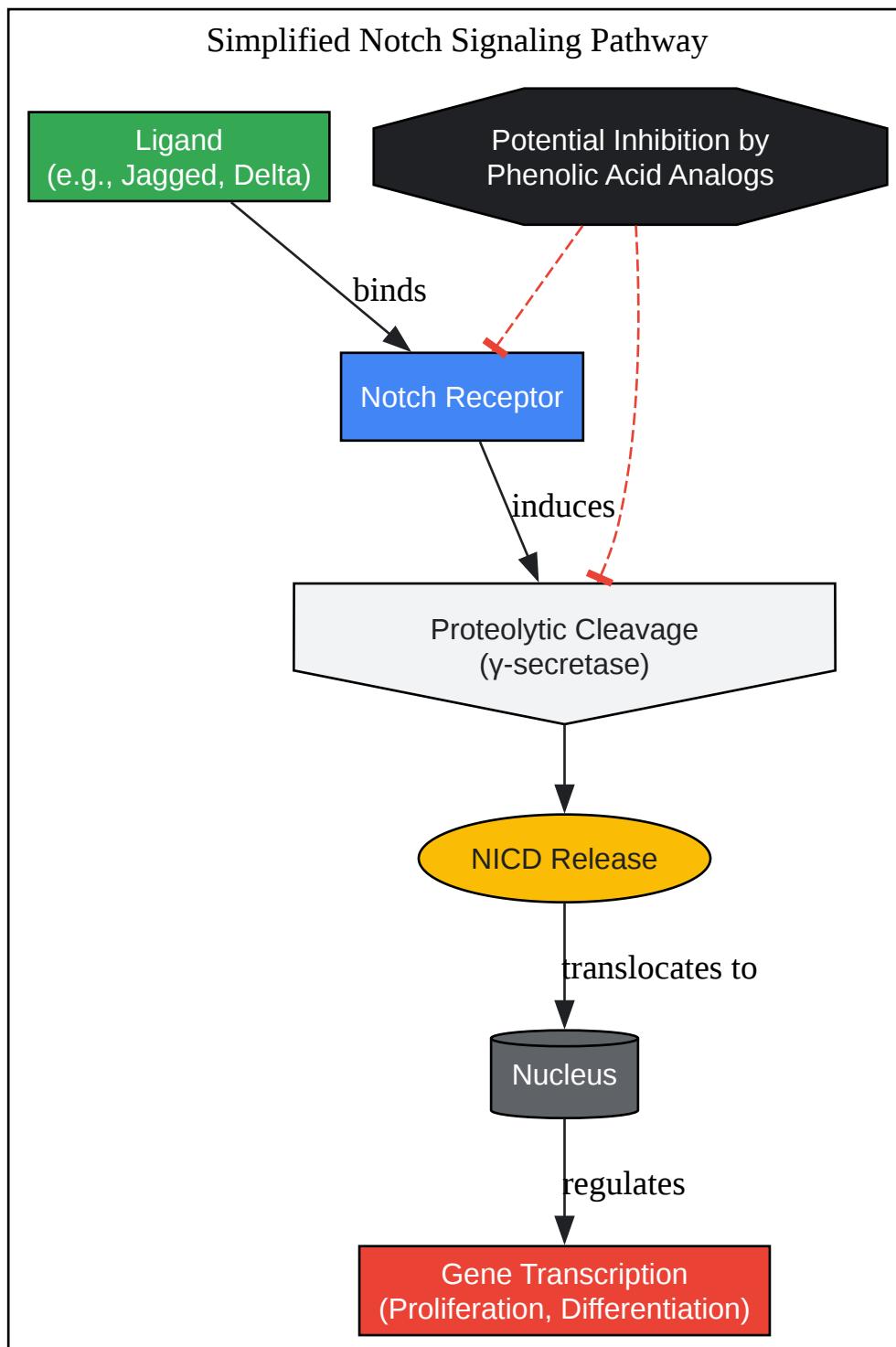

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

## Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by 5-iodopicolinic acid are limited, research on its parent compound, picolinic acid, and other related phenolic acids provides valuable insights into potential biological activities.

## Modulation of Cellular Senescence and Eryptosis

Picolinic acid, an endogenous metabolite of tryptophan, has been shown to trigger cellular senescence in red blood cells.<sup>[8]</sup> This effect is reportedly mediated through the stimulation of the NOS/p38 MAPK/CK1 $\alpha$ /MLKL signaling pathway.<sup>[8]</sup> This pathway involves a cascade of protein kinases that ultimately leads to eryptosis, a form of programmed cell death in red blood cells, characterized by phosphatidylserine externalization and cell shrinkage.<sup>[8]</sup>


[Click to download full resolution via product page](#)

Signaling pathway of picolinic acid-induced eryptosis in red blood cells.

## Potential Interaction with Notch Signaling

Phenolic acids, a broad class of compounds that includes the picolinic acid backbone, have been investigated for their effects on various signaling pathways, including the Notch pathway.<sup>[9]</sup> The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for processes like cell proliferation, differentiation, and apoptosis.<sup>[9]</sup> Aberrant Notch signaling is implicated in several cancers.<sup>[9]</sup> Some bioactive compounds can inhibit this pathway by downregulating the expression of Notch receptors and ligands, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent gene transcription.<sup>[9]</sup>

Given its structure, 5-iodopicolinic acid could potentially be explored for similar modulatory effects.



[Click to download full resolution via product page](#)

Potential inhibition points for phenolic acids in the Notch signaling pathway.

## Conclusion

5-Iodopicolinic acid is a key chemical intermediate with well-defined physicochemical properties. While specific biological data for this compound is sparse, the known activities of its parent molecule, picolinic acid, suggest potential roles in modulating cellular pathways related to senescence and microbial growth. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the synthesis and therapeutic potential of 5-iodopicolinic acid and its derivatives. Further investigation is warranted to elucidate its specific biological functions and mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Iodopicolinic acid | 32046-43-8 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Iodopicolinic acid | CAS#:32046-43-8 | Chemsoc [chemsoc.com]
- 5. 32046-43-8|5-Iodopicolinic acid|BLD Pharm [bldpharm.com]
- 6. irl.umsll.edu [irl.umsll.edu]
- 7. Activity of picolinic acid in combination with the antiprotozoal drug quinacrine against *Mycobacterium avium* complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1 $\alpha$ /MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-iodopicolinic acid chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126940#5-iodopicolinic-acid-chemical-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)